molecular formula C10H16Cl4 B12606528 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene CAS No. 918312-23-9

2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene

Cat. No.: B12606528
CAS No.: 918312-23-9
M. Wt: 278.0 g/mol
InChI Key: LVJXOOLEUHJJDI-UHFFFAOYSA-N
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Description

This compound is a polychlorinated alkene with a hex-3-ene backbone substituted with two 1-chloroethyl groups at positions 3 and 4, and chlorine atoms at positions 2 and 3.

Properties

CAS No.

918312-23-9

Molecular Formula

C10H16Cl4

Molecular Weight

278.0 g/mol

IUPAC Name

2,5-dichloro-3,4-bis(1-chloroethyl)hex-3-ene

InChI

InChI=1S/C10H16Cl4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h5-8H,1-4H3

InChI Key

LVJXOOLEUHJJDI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C(C)Cl)C(C)Cl)C(C)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene typically involves the chlorination of hexene derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination processes with stringent control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of simpler hydrocarbons.

Scientific Research Applications

2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analysis of compounds with analogous substituents (e.g., chloroethyl groups, vicinal dihalides) or similar frameworks (e.g., hexene derivatives). Examples might include:

  • trans-1,2-Dichloroethene (CAS 156-60-5) : A planar molecule with two chlorines on adjacent carbons, differing in backbone length and substituent complexity .
Property 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene 1,2-Dichloroethylene trans-1,2-Dichloroethene
Molecular Formula C₁₀H₁₄Cl₄ C₂H₂Cl₂ C₂H₂Cl₂
CAS Number Not available in evidence 540-59-0 156-60-5
Structural Complexity High (branched, multiple substituents) Low (linear, two Cl) Moderate (planar, trans-Cl)
Potential Reactivity Unreported Electrophilic addition Dehydrohalogenation

Research Findings and Data Gaps

No peer-reviewed studies, synthetic protocols, or physicochemical data (e.g., boiling point, stability) for the target compound are cited in the provided evidence. Comparisons are speculative without access to:

  • Spectroscopic data (NMR, IR).
  • Thermodynamic or kinetic studies.
  • Toxicity or environmental persistence profiles.

Biological Activity

2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene is a synthetic organic compound with significant biological activity. It belongs to a class of chlorinated hydrocarbons, which are known for their diverse applications in agriculture and industry, as well as their potential environmental and health impacts. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆Cl₄
  • CAS Number : 71427547
  • Molecular Weight : 267.00 g/mol

Mechanisms of Biological Activity

The biological activity of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene can be attributed to its structural features that allow it to interact with various biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics.
  • Cellular Toxicity : Studies indicate that exposure to this compound can lead to cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
  • Endocrine Disruption : Like many chlorinated compounds, it may exhibit endocrine-disrupting properties by mimicking or interfering with hormone action.

Toxicological Profile

The toxicological effects of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene have been documented in several studies:

  • Acute Toxicity : Animal studies have demonstrated acute toxicity following high-dose exposure. Symptoms may include respiratory distress and neurological effects.
  • Chronic Effects : Long-term exposure has been linked to carcinogenic effects in laboratory animals. The compound's ability to form DNA adducts is a significant concern.

Table 1: Summary of Toxicological Data

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRat50Respiratory distress
Chronic ExposureMouse10Tumor formation in liver
GenotoxicityHuman Cell LinesN/ADNA adduct formation

Case Studies

Several case studies highlight the biological activity and health implications of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene:

  • Case Study on Environmental Impact : A study conducted in a contaminated site revealed that organisms exposed to this compound showed signs of bioaccumulation and altered reproductive behaviors. This study emphasized the need for monitoring chlorinated compounds in environmental assessments.
  • Clinical Observations : Reports from occupational exposure indicated that workers handling this compound experienced increased incidences of respiratory issues and skin irritations, suggesting a direct correlation between exposure levels and health outcomes.
  • Laboratory Investigations : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through ROS generation, indicating potential therapeutic applications despite its toxic profile.

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